molecular formula C18H13ClF3N3OS B2984781 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 851132-80-4

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2984781
M. Wt: 411.83
InChI Key: BJXOYPGWWRIVMN-UHFFFAOYSA-N
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Description

The compound you mentioned contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component of many important biological structures, such as histidine, purine, histamine, and DNA .


Synthesis Analysis

Imidazole derivatives can be synthesized through a variety of methods. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . The specific synthesis process for your compound would depend on the exact substitution patterns and functional groups present .


Molecular Structure Analysis

Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . The specific reactions that your compound would undergo would depend on the other functional groups present and the conditions of the reaction.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of your specific compound would depend on the other functional groups present.

Scientific Research Applications

Anticonvulsant Activity

Compounds structurally related to the given chemical, specifically omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, have shown anticonvulsant activity. These compounds, possessing substitutions such as methoxyl, methyl, nitro, and chloro, demonstrate efficacy against seizures induced by maximal electroshock, highlighting the potential therapeutic applications in epilepsy treatment (Aktürk et al., 2002).

Antibacterial and Antienzymatic Potential

N-substituted derivatives of related chemical structures exhibit antibacterial and antienzymatic activities. Such compounds have been synthesized and evaluated for their inhibitory effects against gram-negative and gram-positive bacterial strains, as well as their interaction with enzymes like lipoxygenase, indicating their potential in developing new antimicrobial agents (Nafeesa et al., 2017).

Crystal Structure and Molecular Interaction

The study of compounds with similar structural motifs, specifically N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, provides insights into their crystal structures and intermolecular interactions. These interactions include hydrogen bonds and π-π interactions, which are crucial for understanding the compound's stability and reactivity, potentially guiding the design of materials or drugs with desired properties (Boechat et al., 2011).

Safety And Hazards

The safety and hazards associated with imidazole derivatives can vary widely depending on their exact structure. Some imidazole derivatives are used in commercially available drugs, suggesting they have acceptable safety profiles when used appropriately .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Future research will likely continue to explore the synthesis of new imidazole derivatives and their potential applications in medicine and other fields .

properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3OS/c19-12-4-3-5-13(10-12)25-9-8-23-17(25)27-11-16(26)24-15-7-2-1-6-14(15)18(20,21)22/h1-10H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXOYPGWWRIVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

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